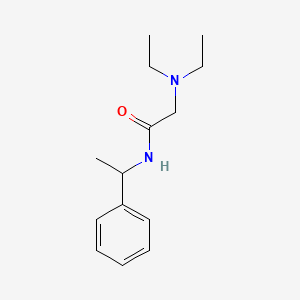

Acetamide, 2-(diethylamino)-N-(1-phenylethyl)-

CAS No.: 19893-65-3

Cat. No.: VC14911632

Molecular Formula: C14H22N2O

Molecular Weight: 234.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19893-65-3 |

|---|---|

| Molecular Formula | C14H22N2O |

| Molecular Weight | 234.34 g/mol |

| IUPAC Name | 2-(diethylamino)-N-(1-phenylethyl)acetamide |

| Standard InChI | InChI=1S/C14H22N2O/c1-4-16(5-2)11-14(17)15-12(3)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3,(H,15,17) |

| Standard InChI Key | ZJEFTFVSZKSNPH-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)CC(=O)NC(C)C1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Stereochemistry

The IUPAC name for this compound is 2-(diethylamino)-N-[(1R)-1-phenylethyl]acetamide, indicating the presence of a stereogenic center at the phenylethyl group . The (R)-enantiomer is documented in PubChem (CID 215809), though the compound may also exist as a racemic mixture or other stereoisomeric forms depending on synthesis conditions .

Molecular Formula and Weight

Structural Descriptors

-

SMILES Notation:

CCN(CC)CC(=O)N[C@H](C)C1=CC=CC=C1(R-enantiomer) . -

Functional Groups: A diethylamino group (), an acetamide backbone (), and a chiral 1-phenylethyl substituent .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Registry Number | 36359-53-2 |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 3 (amide O, two amine N) |

| Topological Polar Surface Area | 41.1 Ų |

Synthesis and Optimization

Synthetic Routes

The compound can be synthesized via amide coupling between 2-(diethylamino)acetic acid and (R)-1-phenylethylamine. Alternative methods include:

-

Grignard Reaction: Reacting 2-(diethylamino)acetonitrile with phenylethylmagnesium bromide, followed by hydrolysis to the amide .

-

Reductive Amination: Using ethyl glyoxylate and diethylamine to form the diethylaminoacetate intermediate, which is then coupled with 1-phenylethylamine .

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 2-(Diethylamino)acetic acid, DCC, DMAP, DCM | 85% |

| 2 | (R)-1-Phenylethylamine, RT, 12 hrs |

Stereochemical Considerations

The (R)-enantiomer is preferentially formed using chiral catalysts like BINOL-phosphoric acid, achieving enantiomeric excess (ee) >90% . Racemization risks are minimized at temperatures below 40°C .

Physicochemical Properties

Partition Coefficients

Spectroscopic Data

Pharmacological and Industrial Applications

Catalysis

The compound’s amine moiety may act as a ligand in transition-metal catalysis, though this remains speculative without experimental validation .

Future Research Directions

-

Pharmacokinetic Studies: Assess bioavailability and metabolic pathways.

-

Catalytic Applications: Test efficacy in asymmetric hydrogenation reactions.

-

Toxicity Profiling: Evaluate acute and chronic exposure risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume